5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a methoxy group, and a thiophene-pyridine moiety attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene-pyridine moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Introduction of the benzenesulfonamide group: The thiophene-pyridine intermediate is then reacted with a chloromethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The thiophene and pyridine moieties can undergo oxidation and reduction under appropriate conditions.
Coupling reactions: The compound can be involved in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation of the thiophene moiety can produce a sulfone derivative.
Scientific Research Applications
5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . Additionally, the thiophene-pyridine moiety can interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar sulfonamide structure but with a different substituent on the benzene ring.
2-methoxy-4-acetylamino-5-chloro methyl benzoate: This compound shares the chloro and methoxy groups but has a different functional group attached to the benzene ring.
Uniqueness
5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the thiophene-pyridine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-23-14-7-6-13(18)10-16(14)25(21,22)20-11-12-4-2-8-19-17(12)15-5-3-9-24-15/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSBWDUNPXTFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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